3-Bromoimidazo[1,2-a]pyrimidine
Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position of the imidazole ring
Mechanism of Action
Target of Action
3-Bromoimidazo[1,2-a]pyrimidine is a synthetic compound that has been studied for its potential biological and therapeutic value
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The compound’s interaction with its targets and the resulting changes are not well-documented in the literature. More research is needed to elucidate the specific interactions and changes that occur when this compound interacts with its targets.
Biochemical Pathways
The compound is synthesized via a one-pot tandem cyclization/bromination process
Result of Action
While some studies have suggested potential anticancer activity , the specific molecular and cellular effects of the compound’s action are not well-understood
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, this compound can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate signal transduction processes, affecting various cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the activation or repression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. One common method is the one-pot tandem cyclization/bromination reaction. In this process, the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the one-pot tandem cyclization/bromination reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or DMSO.
Oxidation Reactions: Oxidizing agents such as TBHP are used under mild conditions to achieve the desired oxidation.
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.
Major Products Formed:
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds and functionalized derivatives.
Biology: The compound exhibits significant biological activity and is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored as a pharmacophore in drug discovery, particularly for the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Industry: The compound is used in the synthesis of advanced materials, including optoelectronic devices and sensors.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
Comparison: 3-Bromoimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine, the pyrimidine ring in this compound provides additional sites for functionalization and enhances its potential as a pharmacophore. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHZXUKWLSWKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377182 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-45-5 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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